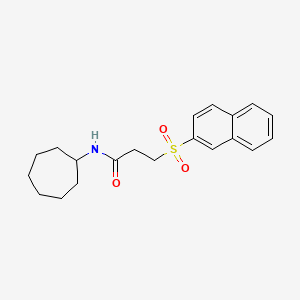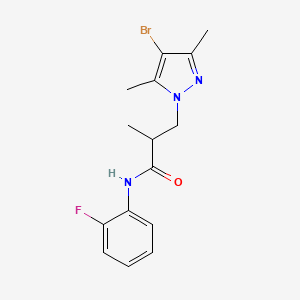
N-cycloheptyl-3-(naphthalen-2-ylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-3-(naphthalen-2-ylsulfonyl)propanamide is an organic compound characterized by a cycloheptyl group attached to a propanamide backbone, which is further substituted with a naphthalen-2-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-(naphthalen-2-ylsulfonyl)propanamide typically involves a multi-step process:
Formation of the Naphthalen-2-ylsulfonyl Chloride: This is achieved by reacting naphthalene with chlorosulfonic acid to introduce the sulfonyl chloride group.
Amidation Reaction: The naphthalen-2-ylsulfonyl chloride is then reacted with 3-aminopropanoic acid to form the intermediate 3-(naphthalen-2-ylsulfonyl)propanamide.
Cycloheptylation: Finally, the intermediate is reacted with cycloheptylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-(naphthalen-2-ylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The naphthalen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-cycloheptyl-3-(naphthalen-2-ylsulfonyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between sulfonamide groups and biological targets. It may serve as a lead compound for the development of new drugs.
Medicine
Medically, this compound could be investigated for its potential therapeutic effects, particularly as an anti-inflammatory or antimicrobial agent.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-(naphthalen-2-ylsulfonyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The cycloheptyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3-(naphthalen-2-ylsulfonyl)propanamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-cycloheptyl-3-(phenylsulfonyl)propanamide: Similar structure but with a phenylsulfonyl group instead of a naphthalen-2-ylsulfonyl group.
Uniqueness
N-cycloheptyl-3-(naphthalen-2-ylsulfonyl)propanamide is unique due to the combination of the cycloheptyl and naphthalen-2-ylsulfonyl groups. This combination may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H25NO3S |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-cycloheptyl-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C20H25NO3S/c22-20(21-18-9-3-1-2-4-10-18)13-14-25(23,24)19-12-11-16-7-5-6-8-17(16)15-19/h5-8,11-12,15,18H,1-4,9-10,13-14H2,(H,21,22) |
InChI Key |
RHKWOLPWIHJTRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-prop-2-en-1-ylthiourea](/img/structure/B10944262.png)
![4-{[(E)-{5-[(2-bromophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10944268.png)
![Methyl 2-(2-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10944269.png)
![1-[(2-chloro-5-methylphenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10944273.png)
![ethyl 4-({[2-({5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}carbonyl)hydrazinyl]carbonothioyl}amino)benzoate](/img/structure/B10944282.png)
![N-(4-ethoxyphenyl)-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944290.png)
![ethyl 4-({4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B10944294.png)


![2-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10944306.png)
![9-ethyl-8-methyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10944310.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10944315.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10944331.png)
![N,N-dicyclohexyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944335.png)
